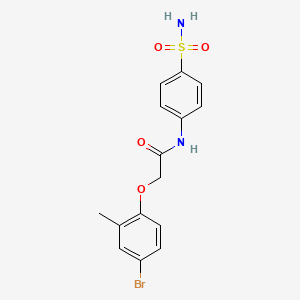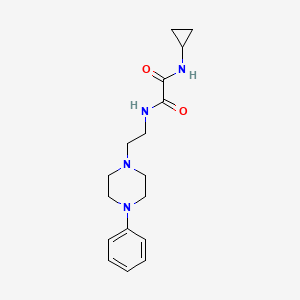
N1-环丙基-N2-(2-(4-苯基哌嗪-1-基)乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound with the molecular formula C17H24N4O2 and a molecular weight of 316.405. This compound has garnered attention in the scientific community due to its potential therapeutic applications.
科学研究应用
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of the compound N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain .
Mode of Action
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain .
Biochemical Pathways
The inhibition of acetylcholinesterase by N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide affects the cholinergic neurotransmission pathway . This pathway is involved in many functions, including memory and learning. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission .
Result of Action
The result of the action of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is an increase in the concentration of acetylcholine in the brain . This increase can enhance cognitive functions such as memory and learning .
生化分析
Biochemical Properties
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing acetylcholine in the brain, and its inhibition can enhance cognitive functions . The compound interacts with AChE by binding to its active site, thereby preventing the breakdown of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, which is a key neurotransmitter involved in signal transmission in the nervous system . Additionally, the compound impacts gene expression and cellular metabolism by altering the activity of enzymes involved in these processes. These effects are particularly relevant in the context of neurodegenerative diseases, where maintaining proper cell function is critical .
Molecular Mechanism
The molecular mechanism of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its binding interactions with acetylcholinesterase. By occupying the enzyme’s active site, the compound inhibits its activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms . Additionally, the compound may influence other biomolecules and pathways, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide have been observed to change over time
Dosage Effects in Animal Models
The effects of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects .
Metabolic Pathways
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its therapeutic and toxic effects . Understanding these pathways is crucial for optimizing its use in clinical settings .
Transport and Distribution
The transport and distribution of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide within cells and tissues involve various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its bioavailability and therapeutic efficacy .
Subcellular Localization
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is localized in specific subcellular compartments, where it exerts its activity . The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its localization can influence its function and interactions with other biomolecules, contributing to its overall effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form the intermediate N1-cyclopropyl oxalamide. This intermediate is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
相似化合物的比较
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide: Unique due to its specific structural features and potential therapeutic applications.
Uniqueness
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide stands out due to its cyclopropyl group, which imparts unique chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic use.
属性
IUPAC Name |
N'-cyclopropyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c22-16(17(23)19-14-6-7-14)18-8-9-20-10-12-21(13-11-20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLYUDIKPBETPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-methyl-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2571456.png)
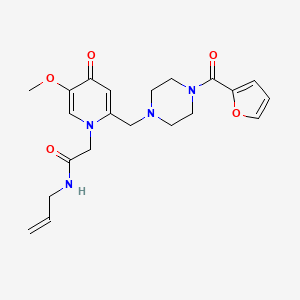

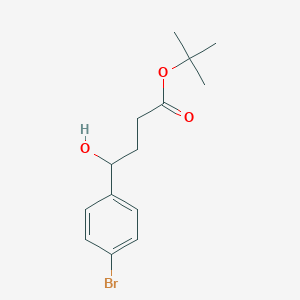

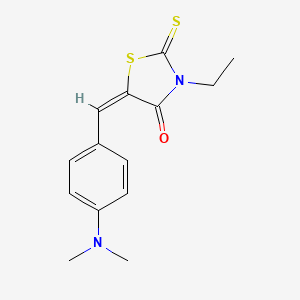
![4-[(3,4-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2571466.png)
![N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2571470.png)

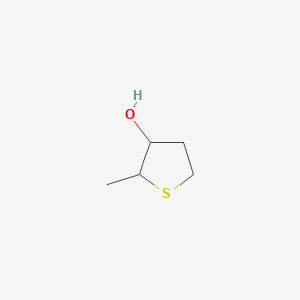
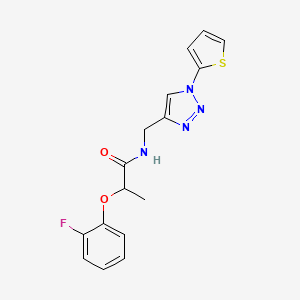
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/new.no-structure.jpg)
![Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2571478.png)
